2-(3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-yl)acetonitrile
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Description
2-(3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.224. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
2-(3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-yl)acetonitrile serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. It has been utilized in various synthetic routes to produce compounds with potential antitumor activities. For example, its reactivity with dimedone and aromatic aldehyde under specific conditions leads to the formation of compounds that exhibit higher inhibitory effects toward tumor cell lines compared to reference drugs like doxorubicin (Al-Omran, Mohareb, & El-Khair, 2014). Additionally, it is a key component in the one-pot synthesis of thiazoles and selenazoles, demonstrating its utility in modifying the Hantzsch synthesis for creating valuable compounds (Moriarty, Vaid, Duncan, Levy, Prakash, & Goyal, 1992).
Pharmacological Applications
While excluding direct references to drug use, dosage, and side effects, it's notable that derivatives synthesized from this compound have been screened for various biological activities. The synthesized compounds have been evaluated against different cancer cell lines, indicating their potential in developing new therapeutic agents. Such studies highlight the compound's significance in medicinal chemistry, especially in the context of discovering novel antitumor agents (Bassyouni, Saleh, Elhefnawi, El-Moez, El-Senousy, & Abdel-Rehim, 2012).
Material Science Applications
The compound's reactivity also extends to the field of material science, where it contributes to the synthesis of coordination polymers and lanthanide-containing polymers with specific structural and luminescent properties. Such materials are of interest for their potential applications in luminescent devices and as materials with unique magnetic or electronic properties (Calvez, Daiguebonne, & Guillou, 2011).
Properties
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h7-8H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFPGDPOCYMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.